N3-Methylpyridine-3,4-diamine chemical properties and structure
N3-Methylpyridine-3,4-diamine chemical properties and structure
An In-Depth Technical Guide to N3-Methylpyridine-3,4-diamine: Properties, Structure, and Applications
Introduction
N3-Methylpyridine-3,4-diamine is a heterocyclic organic compound belonging to the substituted pyridine family. Its unique structure, featuring a pyridine ring with adjacent amino and methylamino groups, makes it a valuable building block and intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis considerations, and applications, with a focus on its relevance to researchers and drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of scientific research. N3-Methylpyridine-3,4-diamine is known by several names and identifiers across various chemical databases and suppliers.
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IUPAC Name : 3-N-methylpyridine-3,4-diamine[1]
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Common Synonyms : N3-Methylpyridine-3,4-diamine, 4-Amino-3-(methylamino)pyridine, 3,4-Pyridinediamine, N3-methyl-[1]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application. The data for N3-Methylpyridine-3,4-diamine, compiled from various sources, are summarized below. It is important to note that some properties, such as boiling point, are predicted values and should be treated as estimates.
| Property | Value | Source(s) |
| Molecular Weight | 123.16 g/mol | [1][2] |
| Appearance | Solid. May also be encountered as a liquid. | [3] |
| Boiling Point | 325.0 ± 27.0 °C at 760 mmHg (Predicted) | |
| Purity | Typically available at ≥95% purity. | [3] |
| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere. | [5] |
| SMILES | CNC1=C(C=CN=C1)N | [1][2] |
| InChI | InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9) | [1][3] |
Molecular Structure and Conformation
The arrangement of atoms and functional groups in N3-Methylpyridine-3,4-diamine is critical to its reactivity and its ability to interact with biological targets. The structure consists of a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. At the C3 and C4 positions, the ring is substituted with a methylamino (-NHCH₃) and an amino (-NH₂) group, respectively.
The proximity of the two amine groups allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and physicochemical properties. Furthermore, the pyridine nitrogen and the exocyclic amino groups are potential sites for protonation, making the compound's behavior pH-dependent.
Caption: 2D structure of N3-Methylpyridine-3,4-diamine.
Synthesis and Reaction Chemistry
While specific, detailed protocols for the synthesis of N3-Methylpyridine-3,4-diamine are not extensively published in peer-reviewed literature, its preparation can be conceptualized based on established methods for analogous pyridinediamines.[6] A plausible synthetic route involves the selective modification of a suitable pyridine precursor.
Conceptual Synthesis Workflow
A common strategy for introducing amine functionalities to a pyridine ring is through nucleophilic aromatic substitution on a halogenated pyridine or by reduction of a nitropyridine.
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Nitration : Starting with 4-chloropyridine, selective nitration at the 3-position can be achieved.
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Amination : The chloro group can be displaced by ammonia or a protected amine.
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Methylation : The amino group at the 3-position can be selectively methylated. This step requires careful control of stoichiometry and reaction conditions to avoid over-methylation.
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Reduction : The nitro group is then reduced to an amino group, typically using catalytic hydrogenation (e.g., Pd/C) or a metal-acid system (e.g., Sn/HCl), to yield the final product.
The choice of reagents and the sequence of steps are crucial for achieving high yield and purity. For instance, performing methylation before nitro reduction might be preferable to avoid competing reactions on the more nucleophilic 4-amino group. The synthesis of related compounds, such as 3-amino-4-methylpyridine, often involves amination of a halogenated precursor like 3-bromo-4-picoline.[7][8]
Caption: Conceptual workflow for the synthesis of N3-Methylpyridine-3,4-diamine.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridinediamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While direct applications of N3-Methylpyridine-3,4-diamine are not widely documented, its structure suggests significant potential as an intermediate or building block in drug discovery.
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Kinase Inhibitors : Many kinase inhibitors, such as Imatinib and Nilotinib, feature a diaminopyrimidine or a related heterocyclic core.[9][10] The N3-Methylpyridine-3,4-diamine structure provides a similar arrangement of hydrogen bond donors and acceptors, making it an attractive scaffold for designing novel kinase inhibitors.
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Antitubercular Agents : The pyridine ring is a key component of several antitubercular drug candidates. For example, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the essential mycobacterial protein MmpL3.[11] The unique substitution pattern of N3-Methylpyridine-3,4-diamine could be exploited to develop new agents targeting tuberculosis.
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BRD4 Inhibitors : Bromodomain-containing protein 4 (BRD4) is an important target in cancer therapy. Novel inhibitors of BRD4 have been designed and synthesized based on complex heterocyclic systems that could potentially be derived from intermediates like N3-Methylpyridine-3,4-diamine.[12]
Caption: Potential applications of the N3-Methylpyridine-3,4-diamine scaffold in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N3-Methylpyridine-3,4-diamine. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).
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GHS Hazard Statements :
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Precautionary Statements :
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Personal Protective Equipment (PPE) : Standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
N3-Methylpyridine-3,4-diamine is a heterocyclic compound with significant potential for application in synthetic and medicinal chemistry. Its well-defined structure and physicochemical properties make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. While detailed experimental protocols and direct applications are still emerging, the foundational knowledge presented in this guide provides a strong basis for researchers and scientists to explore the utility of this compound in their work. As with all chemical research, a thorough understanding of its properties and adherence to strict safety protocols are paramount.
References
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PubChem. (n.d.). N3-Methylpyridine-3,4-diamine. National Center for Biotechnology Information. Retrieved from [Link][1]
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Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from [7]
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Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from
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Clark-Lewis, J. W., & Singh, R. P. (1962). Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed), 2379. DOI: 10.1039/JR9620002379. Retrieved from [Link][6]
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Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link][8]
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National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link][11]
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Synthonix. (n.d.). pyridine-3,4-diamine - [P24217]. Retrieved from [Link][13]
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PubMed. (2021). Design, synthesis, and biological evaluation of novel... BRD4 inhibitors. Retrieved from [Link][12]
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PubChem. (n.d.). N-Methylpyridine-4-methylamine. National Center for Biotechnology Information. Retrieved from [Link][14]
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Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from [9]
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PubChemLite. (n.d.). N3-methylpyridine-3,4-diamine (C6H9N3). Retrieved from [Link][15]
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PubChem. (n.d.). 2-Methylpyridine-3,4-diamine. National Center for Biotechnology Information. Retrieved from [Link][16]
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Acanthus Research. (n.d.). 4-Methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. Retrieved from [Link][10]
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